molecular formula C21H19NO4S B3126188 Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate CAS No. 331750-22-2

Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate

Cat. No.: B3126188
CAS No.: 331750-22-2
M. Wt: 381.4 g/mol
InChI Key: CWOLUFBJNBJOER-UHFFFAOYSA-N
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Description

Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate (CAS 331750-21-1) is a synthetic sulfonamide derivative of interest in various chemical and pharmaceutical research applications. This benzoate ester compound features a complex structure with multiple aromatic rings and a sulfonamide functional group, which is a common pharmacophore in medicinal chemistry. Chemical Profile: • Molecular Formula: C 20 H 17 NO 4 S • Average Molecular Weight: 367.42 g/mol • SMILES Code: COC(=O)C1=CC=C(C=C1)CN(S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 Research Applications: While the specific applications for this compound are not fully established, its structural framework suggests significant research potential. Sulfonamide-based compounds are extensively studied for their diverse biological activities. Related structural analogs, such as N-(benzoate) sulfonamides, are frequently explored as key intermediates or target molecules in organic synthesis, process chemistry, and in the development of new therapeutic agents . Researchers may utilize this particular compound as a building block for the synthesis of more complex molecules or as a standard in analytical and crystallization studies. Handling and Safety: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and employ all appropriate safety precautions before handling.

Properties

IUPAC Name

methyl 4-[[N-(benzenesulfonyl)anilino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-26-21(23)18-14-12-17(13-15-18)16-22(19-8-4-2-5-9-19)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOLUFBJNBJOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211347
Record name Methyl 4-[[phenyl(phenylsulfonyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331750-22-2
Record name Methyl 4-[[phenyl(phenylsulfonyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331750-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[phenyl(phenylsulfonyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate is unique due to its specific structural features, such as the presence of both phenyl and phenylsulfonyl groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H17NO4S
  • Molecular Weight : 367.42 g/mol

The compound features a benzoate moiety linked to a phenylsulfonylamino group through a methylene bridge, which is critical for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Protein Interaction : Similar compounds have been shown to interact with various proteins and receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : The compound may affect multiple biochemical pathways, including those related to inflammation and cell proliferation.
  • Chemical Reactions : It can undergo oxidation and substitution reactions, which may enhance its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, similar sulfonamide compounds have been effective against a range of bacterial strains, suggesting that this compound could possess comparable activity.

Anticancer Potential

Studies have explored the anticancer potential of related compounds. The presence of the sulfonamide group is often linked to enhanced cytotoxicity against various cancer cell lines. Investigations into the apoptosis-inducing capabilities of such compounds are ongoing .

Inhibition of Inflammatory Responses

The compound may also play a role in modulating inflammatory responses. Research has shown that similar structures can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of related benzoate compounds found significant inhibition of bacterial growth at specific concentrations. This suggests that this compound could be similarly effective, warranting further exploration in clinical settings.

Evaluation of Anticancer Effects

In vitro studies have shown that related sulfonamide derivatives induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings indicate a potential therapeutic application for this compound in oncology .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-[(phenylsulfonyl)amino]benzoateSimilar structure with methyl esterAntimicrobial activity observed
4-[Methyl(phenylsulfonyl)amino]benzoic acidMethyl group on nitrogenAnticancer properties noted

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate, and how are intermediates optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Condensation : React methyl 4-(aminomethyl)benzoate with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Esterification : Ensure the methyl benzoate group remains intact by avoiding strong acids/bases during reactions.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-sulfonylation) .
  • Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to maximize yield (reported 65–75% for analogous compounds) .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (ester methyl), δ 7.2–8.1 ppm (aromatic protons), and δ 4.5–5.0 ppm (CH₂ linker).
    • ¹³C NMR : Confirm sulfonamide (C-SO₂) at ~120–130 ppm and ester carbonyl at ~168 ppm .
  • HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₁H₂₀N₂O₄S: 396.12 g/mol) .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Test against tyrosine kinases or proteases (IC₅₀ determination) using fluorogenic substrates. Sulfonamide groups often disrupt ATP-binding pockets .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent Variation :
    • Replace phenylsulfonyl with morpholine-sulfonyl to enhance solubility (logP reduction by ~0.5 units) .
    • Introduce electron-withdrawing groups (e.g., CF₃) on the benzene ring to stabilize π-π interactions with target proteins .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR). Prioritize derivatives with ΔG < -8 kcal/mol .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:
Common issues and solutions:

  • Assay Variability :
    • Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
    • Validate cell viability assays with ATP-content tests (e.g., CellTiter-Glo®) to rule out false negatives .
  • Impurity Interference : Re-purify batches via preparative HPLC and retest. Trace solvents (e.g., DMF) may inhibit enzymes at >0.1% .

Advanced: What strategies identify the compound’s primary biological targets?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose for pull-down assays with cell lysates .
  • Surface Plasmon Resonance (SPR) : Screen against kinase libraries (Kd < 1 µM indicates high affinity) .
  • Transcriptomic Profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, PI3K/Akt) .

Advanced: How to address formulation challenges due to poor aqueous solubility?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (30:70 v/v) for in vitro assays (solubility ~2.5 mg/mL) .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size <200 nm, PDI <0.2) via emulsion-diffusion method to enhance bioavailability .
  • Stability Testing : Monitor degradation in PBS (pH 7.4) at 37°C over 72 hours; >90% stability indicates suitability for in vivo studies .

Advanced: What computational methods predict metabolic pathways and toxicity?

Methodological Answer:

  • In Silico Metabolism : Use GLORYx or ADMET Predictor™ to identify likely Phase I metabolites (e.g., ester hydrolysis to benzoic acid derivatives) .
  • Toxicity Profiling :
    • Ames test (in silico) for mutagenicity.
    • hERG inhibition risk assessed via PatchXpress® (IC₅₀ >10 µM preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate
Reactant of Route 2
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Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate

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